molecular formula C12H17N5O3S B14209869 3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid CAS No. 819864-49-8

3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid

Cat. No.: B14209869
CAS No.: 819864-49-8
M. Wt: 311.36 g/mol
InChI Key: GNOZBKPOERCAGS-UHFFFAOYSA-N
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Description

3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid is a complex organic compound featuring a tetrazole ring, a phenyl group, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid typically involves multistep organic reactions. One common method includes the formation of the tetrazole ring through a multicomponent domino reaction using nickel (II) oxide nanoparticles as a catalyst . This method is advantageous due to its high yield, short reaction times, and the ability to reuse the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of environment-friendly solid catalysts is emphasized to reduce toxic waste and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized under specific conditions.

    Reduction: The tetrazole ring can be reduced to form different derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate derivatives, while reduction can produce various tetrazole derivatives.

Scientific Research Applications

3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid exerts its effects involves interactions with specific molecular targets. The tetrazole ring and sulfonic acid group play crucial roles in binding to enzymes and receptors, modulating their activity. This compound can influence various cellular pathways, including those involved in signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid is unique due to its combination of a tetrazole ring, phenyl group, and sulfonic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific applications.

Properties

CAS No.

819864-49-8

Molecular Formula

C12H17N5O3S

Molecular Weight

311.36 g/mol

IUPAC Name

3-[[1-phenyl-1-(2H-tetrazol-5-yl)ethyl]amino]propane-1-sulfonic acid

InChI

InChI=1S/C12H17N5O3S/c1-12(11-14-16-17-15-11,10-6-3-2-4-7-10)13-8-5-9-21(18,19)20/h2-4,6-7,13H,5,8-9H2,1H3,(H,18,19,20)(H,14,15,16,17)

InChI Key

GNOZBKPOERCAGS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=NNN=N2)NCCCS(=O)(=O)O

Origin of Product

United States

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